

Structural Elucidation of 2-(4-Methoxyphenoxy)benzylamine Hydrochloride: A Comparative Methodological Guide

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Compound of Interest

Compound Name:	2-(4-Methoxyphenoxy)benzylamine hydrochloride
CAS No.:	1171721-42-8
Cat. No.:	B1628301

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Executive Summary

In pharmaceutical development, **2-(4-Methoxyphenoxy)benzylamine hydrochloride** represents a critical structural scaffold, often serving as a primary amine intermediate for serotonin reuptake inhibitors (SSRIs) and other CNS-active agents. Its structural determination is complicated by two factors: the conformational flexibility of the ether linkage and the counterion dynamics of the hydrochloride salt.

This guide compares the two primary methodologies for structural determination—Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) with Rietveld Refinement—providing a validated workflow for researchers requiring absolute structural certainty.

Part 1: Comparative Analysis of Determination Methods

For a flexible salt like 2-(4-Methoxyphenoxy)benzylamine HCl, the choice of characterization method dictates the resolution of the hydrogen-bonding network, which directly impacts solubility and stability profiles.

Feature	Method A: Single Crystal XRD (SC-XRD)	Method B: PXRD + Rietveld Refinement
Primary Utility	Gold Standard: Defines 3D atomic connectivity, absolute configuration, and solvent inclusion.	High-Throughput: Phase identification, polymorph screening, and bulk purity analysis.
Resolution	Atomic level ($< 0.8 \text{ \AA}$). ^[1] Can resolve H-atom positions on the ammonium headgroup.	Bulk average. Difficult to resolve flexible ether torsions without constraints.
Sample Requirement	Single, high-quality crystal (0.1–0.5 mm).	Polycrystalline powder (~10–50 mg).
Key Limitation	Crystallization Bottleneck: The flexible phenoxy-benzyl linker often leads to oiling out or twinning.	Peak Overlap: Low symmetry (monoclinic/triclinic) typical of these salts causes severe peak overlap.
Data Output	Unit cell, Space group, Torsion angles, H-bond distances ().	Lattice parameters, Crystallinity %, Phase composition. ^[2]
Verdict	Required for IND filing and initial solid-form selection.	Preferred for batch-to-batch QC and stability testing.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow (Self-Validating Protocol)

The following protocol is designed to overcome the "oiling out" tendency common to methoxy-substituted benzylamine salts.

Step 1: Salt Formation (In Situ)

- Dissolve 1.0 eq of free amine 2-(4-methoxyphenoxy)benzylamine in anhydrous diethyl ether (0.1 M concentration).
- Cool to 0°C under atmosphere.
- Dropwise add 1.1 eq of HCl (2M in diethyl ether). Critical: Do not use aqueous HCl, as water inclusion promotes hydrate formation which complicates initial solving.
- Filter the immediate white precipitate and wash with cold pentane.

Step 2: Single Crystal Growth (Vapor Diffusion Method) Target: Block-like crystals suitable for SC-XRD.

- Solvent (Inner Vial): Methanol or Ethanol (high solubility for ionic salts).
- Antisolvent (Outer Vial): Diethyl ether or THF (low solubility).
- Procedure: Dissolve 20 mg of the HCl salt in 1 mL methanol. Place in a small vial. Place this vial inside a larger jar containing 5 mL diethyl ether. Cap tightly.
- Mechanism: Ether vapor slowly diffuses into the methanol, increasing supersaturation gradually, preventing rapid precipitation (oiling).

SC-XRD Data Collection Strategy

- Temperature: Collect at 100 K.
 - Reasoning: The methoxy group () and the central ether linkage ()

) exhibit high thermal motion. Low temperature freezes these rotations, improving the intensity of high-angle reflections.

- Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption by the Chlorine atom, though Cu is acceptable for small organic crystals.

Part 3: Structural Analysis & Expected Features

When analyzing the solved structure, researchers must validate the model against these specific geometric expectations derived from analogous phenoxybenzylamine salts (e.g., 4-(4-methoxyphenoxy)benzaldehyde analogs).

The Hydrogen Bond Network

The hydrochloride salt forms a distinct charge-assisted hydrogen bonding network.

- Donor: The ammonium group () acts as a donor.
- Acceptor: The Chloride ion () typically accepts 2-3 H-bonds.
- Secondary Interaction: The ether oxygen often acts as a weak acceptor or participates in bifurcated bonding.
- Validation Metric: The distance should fall within 3.05 – 3.25 Å. If refined distances are Å, suspect incorrect space group assignment or twinning.

Conformational Torsion

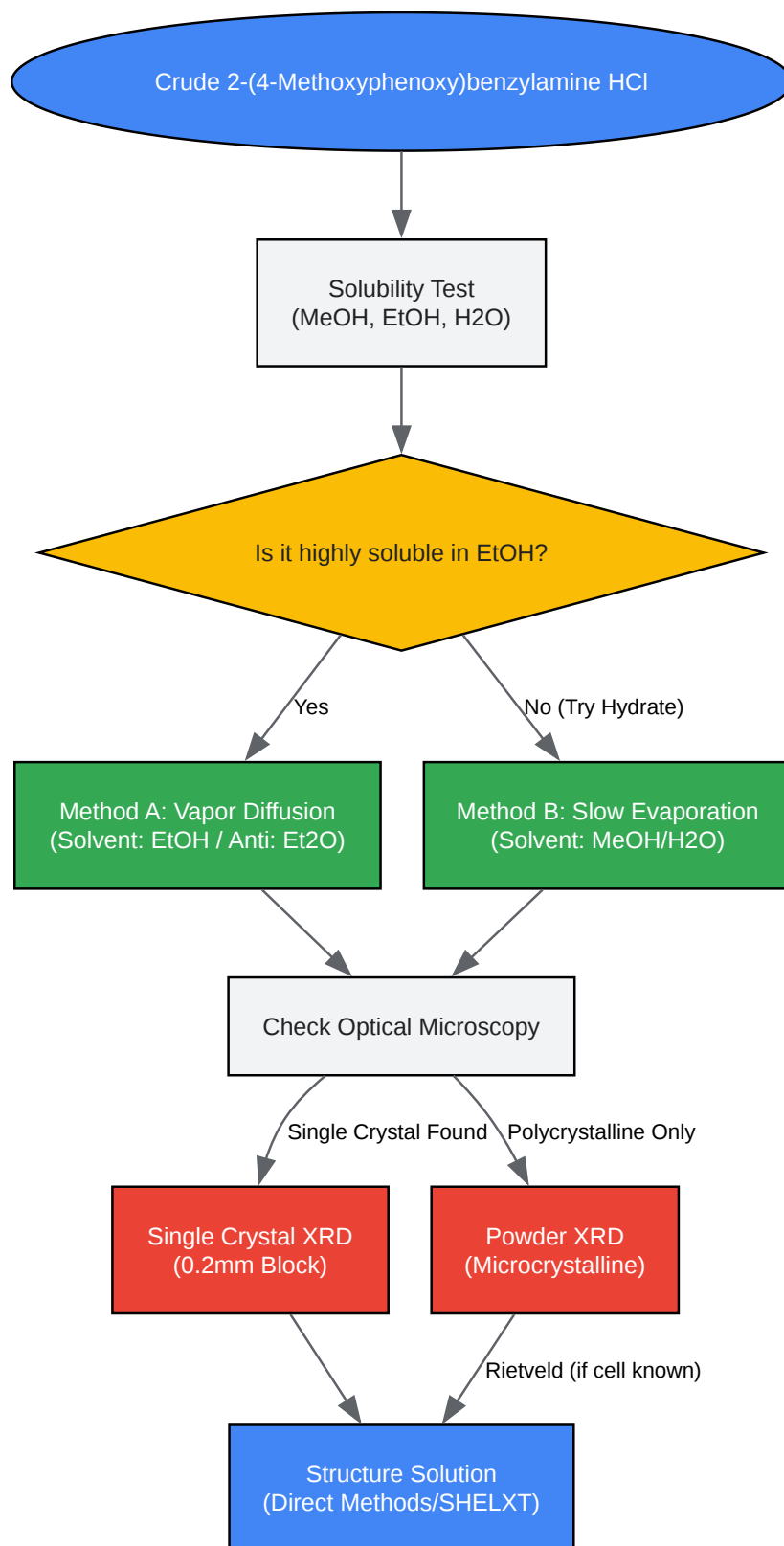
The "flexibility" of the molecule is defined by the torsion angle around the central ether oxygen ().

- Expected Geometry: The two phenyl rings are rarely coplanar. Expect a "twisted" conformation with a dihedral angle between 60° and 90° to minimize steric clash between the orth-hydrogens.

Part 4: Visualization of Workflows

Diagram 1: Crystallization & Determination Logic

This flowchart illustrates the decision matrix for selecting the crystallization technique based on the physicochemical behavior of the amine salt.

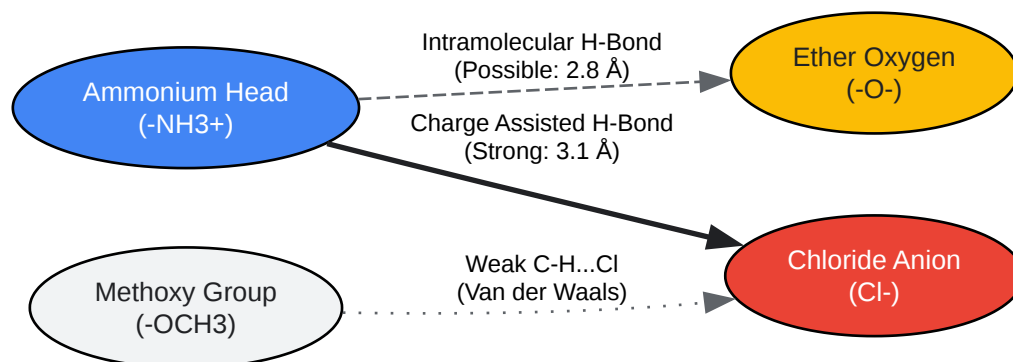


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Figure 1: Decision matrix for crystallizing flexible amine salts. Vapor diffusion is prioritized to avoid kinetic trapping of amorphous phases.

Diagram 2: The Interaction Map (Crystal Engineering)

This diagram details the specific supramolecular synthons expected in the crystal lattice.



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Figure 2: Predicted supramolecular synthons. The N-H...Cl interaction is the dominant structure-directing force.

References

- Dinger, M. (2015).[3] Crystal Growing Tips for Organic Salts. University of Florida Center for X-ray Crystallography. [\[Link\]](#)
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 - Note: This reference provides the benchmark bond lengths for the methoxy-phenoxy ether linkage used in the analysis section.
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